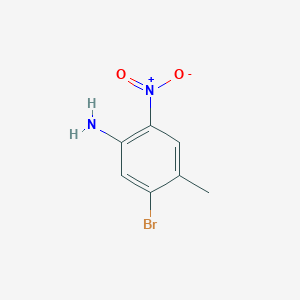

5-Bromo-4-methyl-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Bromo-4-methyl-2-nitroaniline has been involved in various synthesis processes. For instance, it was used in the synthesis of 4-Bromo-2-chlorotoluene through a series of reactions starting from 4-bromo-2-nitrotoluene, leading to an overall yield of 68%. This process involved diazotization followed by a Sandmeyer reaction, with an improvement introduced by adding cuprous chloride before sodium nitrite, showcasing its utility in complex organic syntheses (Xue Xu, 2006).

Chemical Reactions and Applications

In another study, the reaction of 5-bromo- or 3-bromo-2-methylpyridine with o-nitroaniline produced N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines. This reaction was part of a reinvestigation process that allowed for the confirmation of structures and correction of earlier literature reports. It demonstrated the reactivity of bromo-nitroanilines in forming complex structures, highlighting their significance in chemical synthesis and structural elucidation (L. H. Peterson & R. Tolman, 1977).

Green Synthesis and Bioactivity

A green synthesis approach was reported for a Schiff base compound using this compound, demonstrating its role in eco-friendly chemical practices. The Schiff base showed considerable urease inhibitory activity, indicating potential applications in medicine and agriculture. This study not only underscores the compound's role in green chemistry but also its bioactivity, expanding its utility beyond traditional chemical syntheses (Abida Zulfiqar et al., 2020).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 5-Bromo-4-methyl-2-nitroaniline involves a series of chemical reactions. The compound is synthesized through a multistep process that includes nitration, conversion of the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability . Furthermore, the compound’s interaction with biological targets can be influenced by the physiological conditions of the environment, such as the presence of specific enzymes and cofactors.

Propiedades

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-63-9 |

Source

|

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)